

A Comparative Spectroscopic Analysis: 4amino-N-methanesulfonylbenzamide and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

4-amino-Nmethanesulfonylbenzamide

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This guide provides a detailed comparative spectroscopic analysis of the synthetic product, **4-amino-N-methanesulfonylbenzamide**, against its precursors, 4-aminobenzoic acid and methanesulfonamide. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental and predicted data.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **4-amino-N-methanesulfonylbenzamide** and its precursors. The data for the precursors is based on experimental values, while the data for the final product is predicted due to the limited availability of experimental spectra in the public domain.



Compound	Spectroscopic Technique	Key Data
4-Aminobenzoic Acid	Infrared (IR) Spectroscopy	3465 cm ⁻¹ (N-H stretch, async), 3370 cm ⁻¹ (N-H stretch, sym), 3000-2500 cm ⁻¹ (O-H stretch), 1670 cm ⁻¹ (C=O stretch), 1605 cm ⁻¹ (C=C stretch)
¹H NMR (DMSO-d₅)	δ 7.65 (d, 2H), 6.57 (d, 2H), 5.90 (s, 2H, NH ₂), 12.0 (s, 1H, COOH)[1]	
¹³ C NMR (DMSO-d ₆)	δ 167.5, 153.3, 131.3, 117.2, 112.8	
Mass Spectrometry (EI)	m/z 137 (M+), 120, 92, 65[2]	
Methanesulfonamide	Infrared (IR) Spectroscopy	3340 cm ⁻¹ (N-H stretch, async), 3250 cm ⁻¹ (N-H stretch, sym), 1320 cm ⁻¹ (S=O stretch, async), 1150 cm ⁻¹ (S=O stretch, sym)
¹H NMR (DMSO-d₅)	δ 6.95 (s, 2H, NH ₂), 2.90 (s, 3H, CH ₃)[3]	
¹³ C NMR (DMSO-d ₆)	δ 40.5	_
Mass Spectrometry (EI)	m/z 95 (M+), 80, 79, 64[4][5]	_
4-amino-N- methanesulfonylbenzamide	Infrared (IR) Spectroscopy (Predicted)	~3450 cm ⁻¹ (N-H stretch, async), ~3350 cm ⁻¹ (N-H stretch, sym), ~3250 cm ⁻¹ (N-H stretch, sulfonamide), ~1680 cm ⁻¹ (C=O stretch), ~1600 cm ⁻¹ (C=C stretch), ~1340 cm ⁻¹ (S=O stretch, async), ~1160 cm ⁻¹ (S=O stretch, sym)



¹ H NMR (Predicted)	Aromatic protons (ortho to C=O): ~7.8 ppm (d), Aromatic protons (ortho to NH ₂): ~6.7 ppm (d), NH ₂ protons: broad singlet, SO ₂ NH proton: broad singlet, CH ₃ protons: ~3.0 ppm (s)
¹³ C NMR (Predicted)	C=O carbon: ~165 ppm, Aromatic C-NH ₂ : ~150 ppm, Aromatic C-H (ortho to C=O): ~130 ppm, Aromatic C-C=O: ~125 ppm, Aromatic C-H (ortho to NH ₂): ~114 ppm, CH ₃ carbon: ~41 ppm
Mass Spectrometry	Exact Mass: 214.0412 g/mol , Monoisotopic Mass: 214.04120 g/mol

Experimental Protocols Synthesis of 4-amino-N-methanesulfonylbenzamide

The synthesis of **4-amino-N-methanesulfonylbenzamide** can be achieved in a two-step process starting from 4-aminobenzoic acid.

Step 1: Synthesis of 4-aminobenzoyl chloride

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4aminobenzoic acid.
- In a fume hood, carefully add an excess of thionyl chloride (e.g., 5-10 equivalents).[6]
- Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).[6]
- After completion, allow the reaction mixture to cool to room temperature.



 Remove the excess thionyl chloride under reduced pressure. The resulting solid is 4aminobenzoyl chloride hydrochloride, which can be used in the next step without further purification.

Step 2: Synthesis of 4-amino-N-methanesulfonylbenzamide

- In a separate flask, dissolve methanesulfonamide in a suitable aprotic solvent such as anhydrous dichloromethane or tetrahydrofuran.
- Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
- Cool the solution in an ice bath.
- Slowly add the 4-aminobenzoyl chloride hydrochloride from Step 1 to the cooled solution of methanesulfonamide.
- Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure **4-amino-N-methanesulfonylbenzamide**.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

IR spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples are prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is scanned over the range of 4000-400 cm⁻¹.



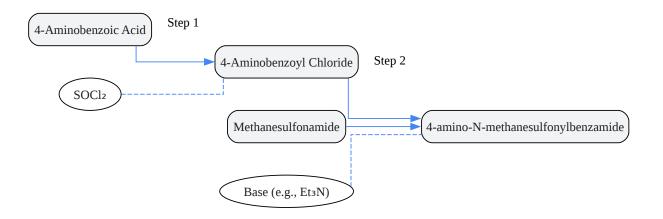
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS):

Mass spectra are obtained using a mass spectrometer with a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the compound.

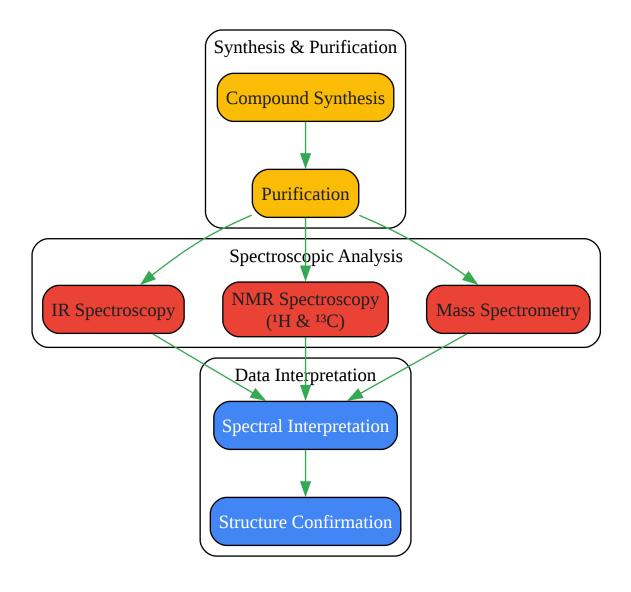
Visualizations



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Caption: Synthetic pathway for **4-amino-N-methanesulfonylbenzamide**.





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Caption: General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis: 4-amino-N-methanesulfonylbenzamide and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6211009#spectroscopic-analysis-of-4-amino-n-methanesulfonylbenzamide-versus-its-precursors]

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